molecular formula C13H19N B1274427 2-(3-Methyl-benzyl)-piperidine CAS No. 383128-55-0

2-(3-Methyl-benzyl)-piperidine

Cat. No.: B1274427
CAS No.: 383128-55-0
M. Wt: 189.3 g/mol
InChI Key: JHOMCRVWZINNGV-UHFFFAOYSA-N
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Description

2-(3-Methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The compound features a benzyl group substituted with a methyl group at the third position, attached to the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-benzyl)-piperidine typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

[ \text{3-Methylbenzyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(3-Methyl-benzyl)-piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-benzyl)-pyrrolidine: Similar structure but with a five-membered ring.

    2-(3-Methyl-benzyl)-morpholine: Contains an oxygen atom in the ring.

    2-(3-Methyl-benzyl)-piperazine: Features an additional nitrogen atom in the ring.

Uniqueness

2-(3-Methyl-benzyl)-piperidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOMCRVWZINNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397797
Record name 2-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-55-0
Record name 2-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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